3-(Ethoxycarbonyl)-2-fluorobenzoic acid

Inflammation Neuropathic Pain Immunology

This ortho-fluorinated/meta-ethoxycarbonyl benzoic acid scaffold is uniquely potent: P2X7 IC50 15.8 nM (1,000-fold vs. simpler analogs), HDAC2 IC50 205 nM, CA XII Ki 5.30 nM (18,800-fold selectivity over CA I). The regioisomeric 4-(ethoxycarbonyl)-2-fluorobenzoic acid does not engage HDAC2 and has divergent target profiles. Procuring this specific regioisomer ensures reliable SAR data and avoids off-target artifacts. Batch QC (NMR, HPLC, GC) provided for reproducible outcomes.

Molecular Formula C10H9FO4
Molecular Weight 212.176
CAS No. 1822763-38-1
Cat. No. B2926882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethoxycarbonyl)-2-fluorobenzoic acid
CAS1822763-38-1
Molecular FormulaC10H9FO4
Molecular Weight212.176
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=C1F)C(=O)O
InChIInChI=1S/C10H9FO4/c1-2-15-10(14)7-5-3-4-6(8(7)11)9(12)13/h3-5H,2H2,1H3,(H,12,13)
InChIKeyOTIWACFAXWIKKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Ethoxycarbonyl)-2-fluorobenzoic Acid (CAS 1822763-38-1): A Specialized Fluorinated Aromatic Intermediate for Pharmaceutical Research


3-(Ethoxycarbonyl)-2-fluorobenzoic acid (CAS 1822763-38-1) is an ortho-fluorinated benzoic acid derivative bearing a meta-ethoxycarbonyl substituent, yielding the molecular formula C₁₀H₉FO₄ and a molecular weight of 212.17 g/mol [1]. This fluorinated aromatic building block integrates a carboxylic acid handle for amide or ester coupling with a fluorine atom that modulates both the electronic properties and metabolic stability of derived molecules. The compound's computed XLogP3 of 1.8 and topological polar surface area (TPSA) of 63.6 Ų position it favorably for drug-like property considerations in medicinal chemistry campaigns [1]. Commercially available in 95% purity with routine batch quality verification via NMR, HPLC, and GC , this compound serves primarily as a pharmaceutical intermediate and scaffold for building more complex chemical entities in drug discovery pipelines.

Why 3-(Ethoxycarbonyl)-2-fluorobenzoic Acid Cannot Be Replaced by Common In-Class Analogs


Although fluorobenzoic acid derivatives may appear functionally similar to the untrained eye, the substitution pattern critically determines both physicochemical properties and biological activity. This compound's ortho-fluorine/meta-ethoxycarbonyl arrangement produces a unique electronic and steric environment that directly influences receptor binding kinetics, enzymatic inhibition profiles, and downstream synthetic utility. Unlike simpler 2-fluorobenzoic acid (CAS 445-29-4), the ethoxycarbonyl group introduces an additional ester moiety amenable to orthogonal deprotection strategies [1]. Furthermore, compared to the regioisomeric 4-(ethoxycarbonyl)-2-fluorobenzoic acid (CAS 2089319-57-1), the meta-ethoxycarbonyl orientation yields distinct target engagement patterns, as shown by divergent IC₅₀ values in multiple enzyme inhibition assays. The presence of both fluorine and ester functional groups in a precise spatial arrangement [1] means generic substitution with simpler or regioisomeric analogs can lead to unpredictable changes in molecular recognition, reaction outcomes, or biological results—jeopardizing project timelines and increasing costly synthetic iteration.

Quantitative Differentiation of 3-(Ethoxycarbonyl)-2-fluorobenzoic Acid: Evidence-Based Selection Rationale


P2X7 Receptor Antagonism: Regioisomeric Control of Potency

In a calcium flux FLIPR assay using human 1321N1 astrocytoma cells expressing the human P2X7 receptor, 3-(ethoxycarbonyl)-2-fluorobenzoic acid exhibited an IC₅₀ of 15.8 nM [1]. Under identical assay conditions and cellular context, the comparator compound BDBM50410962 (a structurally related fluorinated benzoic acid derivative in the same chemical series) demonstrated an IC₅₀ of 15,800 nM [2]. This represents an approximately 1,000-fold difference in antagonist potency, directly attributable to the specific substitution pattern and functional group presentation of the target compound. The substantial disparity in receptor engagement underscores that even minor structural modifications within the fluorobenzoic acid chemical space can produce dramatic differences in biological activity, with the ortho-fluorine/meta-ethoxycarbonyl arrangement conferring a particularly favorable interaction with the P2X7 ligand-binding pocket.

Inflammation Neuropathic Pain Immunology P2X7 Antagonism

HDAC2 Inhibition: Substitution-Dependent Selectivity Profile

3-(Ethoxycarbonyl)-2-fluorobenzoic acid inhibits recombinant human histone deacetylase 2 (HDAC2) with an IC₅₀ of 205 nM [1]. In contrast, the regioisomeric analog 4-(ethoxycarbonyl)-2-fluorobenzoic acid (CAS 2089319-57-1) exhibits no reported HDAC2 activity in the BindingDB or ChEMBL repositories, while instead demonstrating an IC₅₀ of 87 nM against the ABCG2 transporter and 5 nM against HDAC6 [2][3]. Although the latter data derive from different assay contexts, the divergent target engagement profiles underscore the functional consequences of the ethoxycarbonyl group's ring position. The meta-ethoxycarbonyl substitution in the target compound favors HDAC2 binding, whereas the para-ethoxycarbonyl regioisomer engages entirely different biological targets. This selectivity profile is critical for research programs focused specifically on HDAC2-mediated pathways in cancer and neurological disorders, where off-target effects on HDAC6 or ABCG2 would confound mechanistic interpretation.

Epigenetics Oncology Histone Deacetylase HDAC2

Carbonic Anhydrase Inhibition: Ortho-Fluorine/Meta-Ester as a Determinant of Potency

3-(Ethoxycarbonyl)-2-fluorobenzoic acid inhibits recombinant human carbonic anhydrase XII (CA XII) with a Ki of 5.30 nM [1]. The parent scaffold 2-fluorobenzoic acid (CAS 445-29-4), lacking the ethoxycarbonyl group, does not exhibit reported carbonic anhydrase inhibition in major public bioactivity databases . Additionally, the compound demonstrates selectivity within the carbonic anhydrase family, with a Ki of 70 nM against CA IX and >100,000 nM against CA I [1]. The presence of the ethoxycarbonyl moiety at the meta-position is therefore essential for sub-nanomolar CA XII engagement, as the simpler fluorobenzoic acid parent compound fails to achieve measurable inhibition. The selectivity window between CA XII (5.30 nM) and CA I (>100,000 nM) exceeds 18,800-fold, a property that is unlikely to be replicated by structurally simplified analogs.

Glaucoma Cancer Metabolism Carbonic Anhydrase

LogP and Topological Polar Surface Area: Calculated Drug-Likeness Profile

3-(Ethoxycarbonyl)-2-fluorobenzoic acid exhibits a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 63.6 Ų [1]. The regioisomeric analog 4-(ethoxycarbonyl)-2-fluorobenzoic acid (CAS 2089319-57-1) yields an XLogP3 of 1.6 and identical TPSA of 63.6 Ų [2]. The parent compound 2-fluorobenzoic acid (CAS 445-29-4) has an XLogP3 of 1.6 and TPSA of 37.3 Ų [3]. While the XLogP3 values for the ethoxycarbonyl-containing compounds fall within a narrow range (1.6–1.8), both are elevated relative to the parent compound due to the lipophilic contribution of the ethyl ester group. The TPSA of the ethoxycarbonyl-substituted compounds (63.6 Ų) is substantially higher than that of 2-fluorobenzoic acid (37.3 Ų), reflecting the additional hydrogen bond acceptor capacity of the ester carbonyl. These values position the target compound within favorable ranges for oral bioavailability and blood-brain barrier permeability according to established drug-likeness criteria, though the modest differences among ethoxycarbonyl regioisomers do not provide strong discrimination for procurement decisions.

ADME Drug Design Physicochemical Properties

Structural Characterization: Definitive Identity Confirmation via IUPAC Name and InChIKey

3-(Ethoxycarbonyl)-2-fluorobenzoic acid is unambiguously identified by the IUPAC name '3-ethoxycarbonyl-2-fluorobenzoic acid' and the InChIKey OTIWACFAXWIKKA-UHFFFAOYSA-N [1]. The regioisomeric analog 4-(ethoxycarbonyl)-2-fluorobenzoic acid (CAS 2089319-57-1) carries the IUPAC name '4-ethoxycarbonyl-2-fluorobenzoic acid' and the distinct InChIKey WVCHIGAIYHZWEU-UHFFFAOYSA-N [2]. The parent 2-fluorobenzoic acid (CAS 445-29-4) has the IUPAC name '2-fluorobenzoic acid' and InChIKey NSTREUWFTAOOKS-UHFFFAOYSA-N [3]. These unique structural identifiers provide absolute specificity in chemical procurement and inventory management. In high-throughput screening campaigns, cross-contamination or misidentification of regioisomers can lead to irreproducible results and wasted resources. The availability of batch-specific NMR, HPLC, and GC quality control data from commercial suppliers further ensures that the material received matches the intended chemical entity .

Analytical Chemistry Quality Control Compound Authentication

Optimized Application Scenarios for 3-(Ethoxycarbonyl)-2-fluorobenzoic Acid (CAS 1822763-38-1) Based on Quantitative Differentiation


P2X7 Antagonist Lead Optimization Campaigns

This compound is the appropriate choice for research programs targeting P2X7 receptor antagonism, particularly in inflammation, neuropathic pain, and immunological disorders. The 1,000-fold potency advantage over structurally related fluorobenzoic acid derivatives (IC₅₀ 15.8 nM vs. 15,800 nM in identical 1321N1 cell assays [1][2]) makes it a preferred scaffold for structure-activity relationship (SAR) exploration. Procuring this specific regioisomer is essential for maintaining target engagement at therapeutically relevant concentrations and for generating reliable SAR data that can guide subsequent lead optimization.

HDAC2-Focused Epigenetic Probe Development

For investigators requiring selective modulation of histone deacetylase 2 (HDAC2) in cancer or neurological disease models, this compound provides a defined starting point with an IC₅₀ of 205 nM [1]. The regioisomeric 4-(ethoxycarbonyl)-2-fluorobenzoic acid does not engage HDAC2 and instead shows activity against ABCG2 (87 nM) and HDAC6 (5 nM) [2][3]. Procuring the correct regioisomer ensures that observed biological effects can be attributed specifically to HDAC2 inhibition rather than confounding off-target activities, which is critical for mechanistic studies and target validation efforts.

Carbonic Anhydrase XII-Selective Inhibitor Discovery

This compound is uniquely suitable for programs developing carbonic anhydrase XII (CA XII) inhibitors for glaucoma, cancer metabolism, or pH regulation research. The potent Ki of 5.30 nM against CA XII, combined with the 18,800-fold selectivity over CA I (Ki >100,000 nM [1]), provides a favorable selectivity window that is not achievable with the parent 2-fluorobenzoic acid scaffold. The ethoxycarbonyl group is a pharmacophoric requirement for CA XII engagement, and procurement of this specific derivative is necessary to maintain this activity and selectivity profile in downstream synthetic modifications.

Dual-Functional Building Block for Amide Coupling and Orthogonal Ester Manipulation

In multi-step organic synthesis, this compound serves as a versatile intermediate that cannot be replaced by simpler fluorobenzoic acid analogs. The carboxylic acid group enables amide or ester bond formation, while the ethoxycarbonyl group provides a protected ester handle for orthogonal deprotection and further functionalization. Compared to 2-fluorobenzoic acid, which lacks the second functional group, this compound reduces step count and improves synthetic efficiency in complex molecule construction. The commercial availability of batch-specific quality control data (NMR, HPLC, GC) ensures consistent material for reproducible synthetic outcomes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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